Cas no 1520455-76-8 (2-(1,3-oxazol-5-yl)propan-1-amine)

2-(1,3-oxazol-5-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-oxazol-5-yl)propan-1-amine
- 5-Oxazoleethanamine, β-methyl-
- EN300-1600008
- 2-(OXAZOL-5-YL)PROPAN-1-AMINE
- 1520455-76-8
-
- インチ: 1S/C6H10N2O/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3
- InChIKey: VCKVAOOBXRUIAR-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)CN)=CN=C1
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.058±0.06 g/cm3(Predicted)
- ふってん: 197.6±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.06±0.10(Predicted)
2-(1,3-oxazol-5-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1600008-5.0g |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 5g |
$6545.0 | 2023-05-27 | ||
Enamine | EN300-1600008-0.05g |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 0.05g |
$1895.0 | 2023-05-27 | ||
Enamine | EN300-1600008-250mg |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 250mg |
$2077.0 | 2023-09-23 | ||
Enamine | EN300-1600008-1000mg |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 1000mg |
$2257.0 | 2023-09-23 | ||
Enamine | EN300-1600008-100mg |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 100mg |
$1986.0 | 2023-09-23 | ||
Enamine | EN300-1600008-0.1g |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 0.1g |
$1986.0 | 2023-05-27 | ||
Enamine | EN300-1600008-1.0g |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 1g |
$2257.0 | 2023-05-27 | ||
Enamine | EN300-1600008-2.5g |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 2.5g |
$4424.0 | 2023-05-27 | ||
Enamine | EN300-1600008-500mg |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 500mg |
$2167.0 | 2023-09-23 | ||
Enamine | EN300-1600008-5000mg |
2-(1,3-oxazol-5-yl)propan-1-amine |
1520455-76-8 | 5000mg |
$6545.0 | 2023-09-23 |
2-(1,3-oxazol-5-yl)propan-1-amine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Wei Chen Nanoscale, 2015,7, 6957-6990
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(1,3-oxazol-5-yl)propan-1-amineに関する追加情報
Professional Introduction to 2-(1,3-oxazol-5-yl)propan-1-amine (CAS No. 1520455-76-8)
2-(1,3-oxazol-5-yl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1520455-76-8, has garnered attention due to its potential applications in drug development and bioorganic synthesis. The molecular structure of 2-(1,3-oxazol-5-yl)propan-1-amine incorporates an oxazole ring, a heterocyclic moiety known for its versatility in medicinal chemistry, alongside an amine functional group that enhances its reactivity and binding affinity.
The oxazole ring in 2-(1,3-oxazol-5-yl)propan-1-amine is a key feature that contributes to its pharmacological relevance. Oxazole derivatives are widely recognized for their role in various biological processes, including antimicrobial, anti-inflammatory, and antiviral activities. The presence of the oxazole moiety in this compound suggests potential therapeutic applications, particularly in the design of novel drugs targeting infectious diseases and inflammatory conditions. Recent studies have highlighted the importance of oxazole-based scaffolds in developing next-generation pharmaceuticals due to their ability to modulate enzyme activity and interact with biological targets effectively.
The amine functional group in the molecular structure of 2-(1,3-oxazol-5-yl)propan-1-amine further enhances its utility as a building block in synthetic chemistry. Amines are fundamental components in the synthesis of a wide range of pharmacologically active compounds, including neurotransmitter analogs and kinase inhibitors. The propanyl chain attached to the oxazole ring provides additional flexibility, allowing for modifications that can fine-tune the compound's pharmacokinetic properties. This structural feature makes 2-(1,3-oxazol-5-yl)propan-1-amine a valuable intermediate in the development of complex molecular architectures.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The combination of an oxazole ring and an amine group in 2-(1,3-oxazol-5-yl)propan-1-amine positions it as a promising candidate for further investigation. Researchers have been particularly interested in how the electronic and steric properties of this compound influence its interaction with biological targets. Computational studies have shown that the oxazole ring can effectively engage with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar backbones. These interactions are crucial for designing molecules with high specificity and affinity.
The synthesis of 2-(1,3-oxtailzole)-5-propanoiamine(CAS No. 1520455)76)> has been optimized to ensure high yield and purity, making it accessible for various downstream applications. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. These methods include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. The optimization of synthetic routes has enabled researchers to produce larger quantities of this compound for both laboratory-scale experiments and industrial-scale manufacturing.
The pharmacological profile of 2-(1,3-oxtailzole)-5-propanoiamine(CAS No.) 152045)76> is currently under investigation by multiple research teams worldwide. Preliminary studies have demonstrated its potential as an inhibitor of certain enzymes implicated in metabolic disorders and cancer progression. The oxazole ring's ability to modulate enzyme activity has been particularly noteworthy, with early findings suggesting that it can disrupt aberrant signaling pathways associated with these diseases. Further preclinical studies are underway to evaluate its safety profile and determine optimal dosing regimens.
The versatility of 2-(1-oxtailzole)-5-propanoiamine(CAS No.) 152045)76> also extends to its role as a scaffold for drug discovery programs. By modifying different parts of its molecular structure, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several lead compounds with improved pharmacological profiles compared to the parent molecule. The ability to fine-tune interactions with biological targets through structural modifications makes this compound an attractive tool for medicinal chemists seeking to develop innovative therapies.
In conclusion,
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